

An In-depth Technical Guide to the Molecular Targets of Thymoquinone

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Compound of Interest

Compound Name: *Thymoctonan*

Cat. No.: *B1683139*

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Introduction

Thymoquinone (TQ), the principal bioactive compound derived from the seeds of *Nigella sativa*, has garnered significant attention in the scientific community for its multifaceted pharmacological properties, particularly its potent anti-cancer effects. This technical guide provides a comprehensive overview of the molecular targets of TQ, detailing its interactions with key signaling pathways implicated in cancer progression. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into TQ's mechanisms of action and its potential as a therapeutic agent.

Quantitative Data on Thymoquinone's Biological Activity

The anti-proliferative activity of Thymoquinone has been extensively evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of TQ required to inhibit 50% of cell growth, are summarized in the table below. Additionally, while comprehensive binding affinity data is still an emerging area of research, this section also includes available dissociation constants (K_d).

Table 1: IC50 Values of Thymoquinone in Various Cancer Cell Lines

Cell Line	Cancer Type	Incubation Time (h)	IC50 (μM)	Reference
HCT116	Colorectal Cancer	24	~50	[1]
HT29	Colorectal Cancer	72	8 (μg/ml)	[2]
DLD-1	Colorectal Cancer	48	~40	[3]
LoVo	Colorectal Cancer	24	~20	[4]
Caco-2	Colorectal Cancer	48	~50	[3]
MCF-7	Breast Cancer	24	~50	
MCF-7	Breast Cancer	Not Specified	31.2 (μg/ml)	
MDA-MB-231	Breast Cancer	48	~27	
MDA-MB-468	Breast Cancer	48	~27	
A549	Lung Cancer	48	40	
H1650	Lung Adenocarcinoma	48	26.59	
K562	Chronic Myeloid Leukemia	48	15	
MV4-11	Acute Myeloid Leukemia	48	5.5	
HL-60	Promyelocytic Leukemia	72	3 (μg/ml)	
CEMSS	Lymphoblastic Leukemia	72	5 (μg/ml)	
OVCAR3	Ovarian Cancer	48	65.4	

U87	Glioblastoma	48	45
HGC27	Gastric Cancer	24	~50
BGC823	Gastric Cancer	24	~50
SGC7901	Gastric Cancer	24	~50
Caki-1	Renal Carcinoma	Not Specified	Not Specified
SK-MEL-28	Melanoma	Not Specified	Not Specified

Table 2: Binding Affinity of Thymoquinone to Molecular Targets

Target Protein	Method	Binding Affinity (Kd)	Reference
ACE2	Surface Plasmon Resonance (SPR)	32.14 μ M	

Note: While direct binding of Thymoquinone to several other key cancer targets like STAT3 and the p65 subunit of NF- κ B has been demonstrated, quantitative binding affinities (Kd or Ki values) are not widely reported in the current literature and represent an area for future investigation.

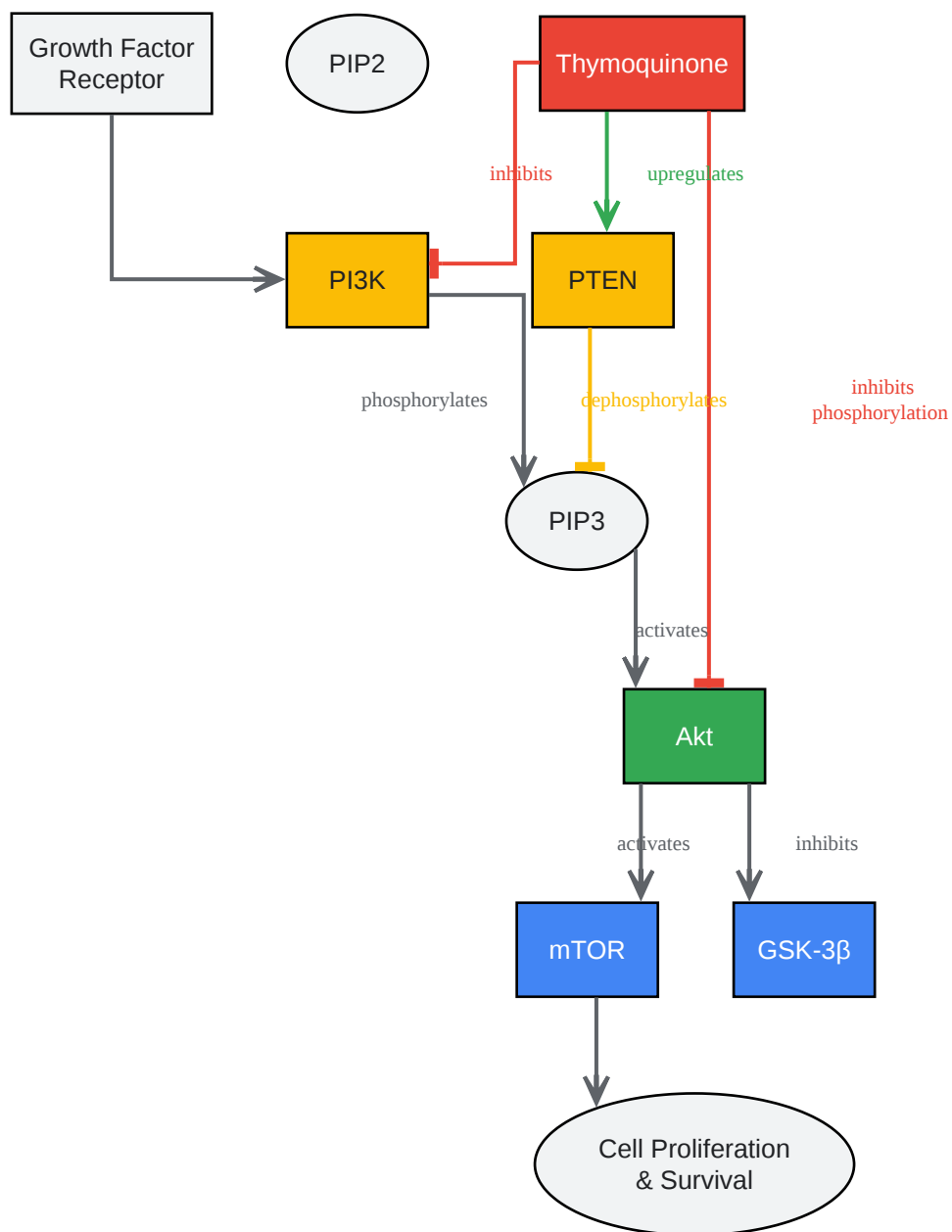
Key Signaling Pathways Modulated by Thymoquinone

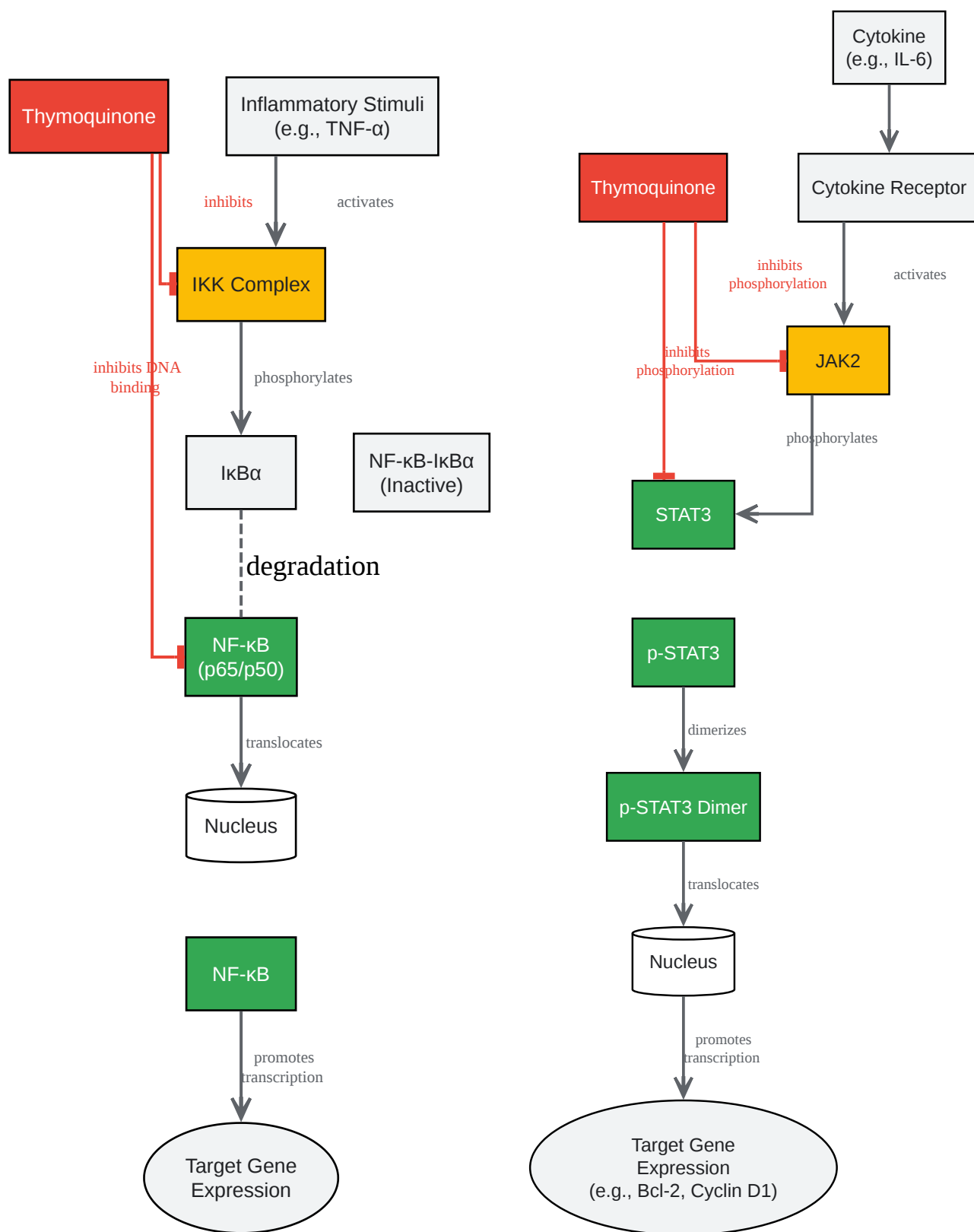
Thymoquinone exerts its anticancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell survival, proliferation, and metastasis. The following sections detail TQ's impact on these key pathways, accompanied by diagrams generated using the DOT language for visualization.

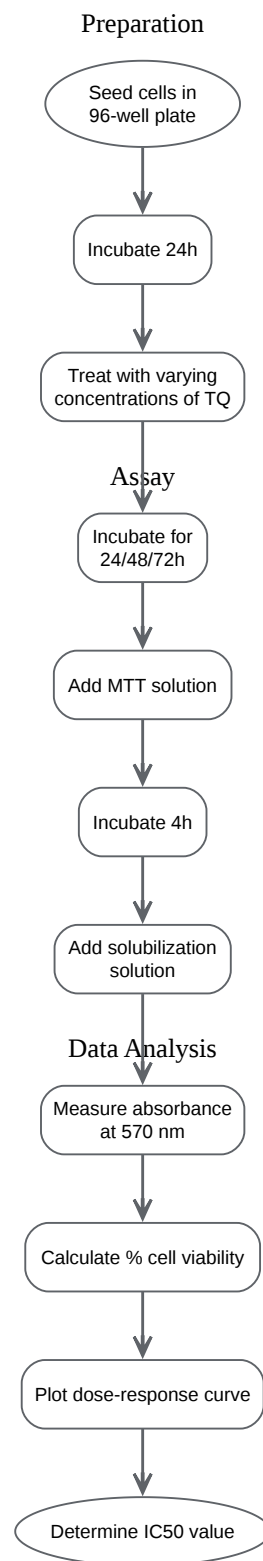
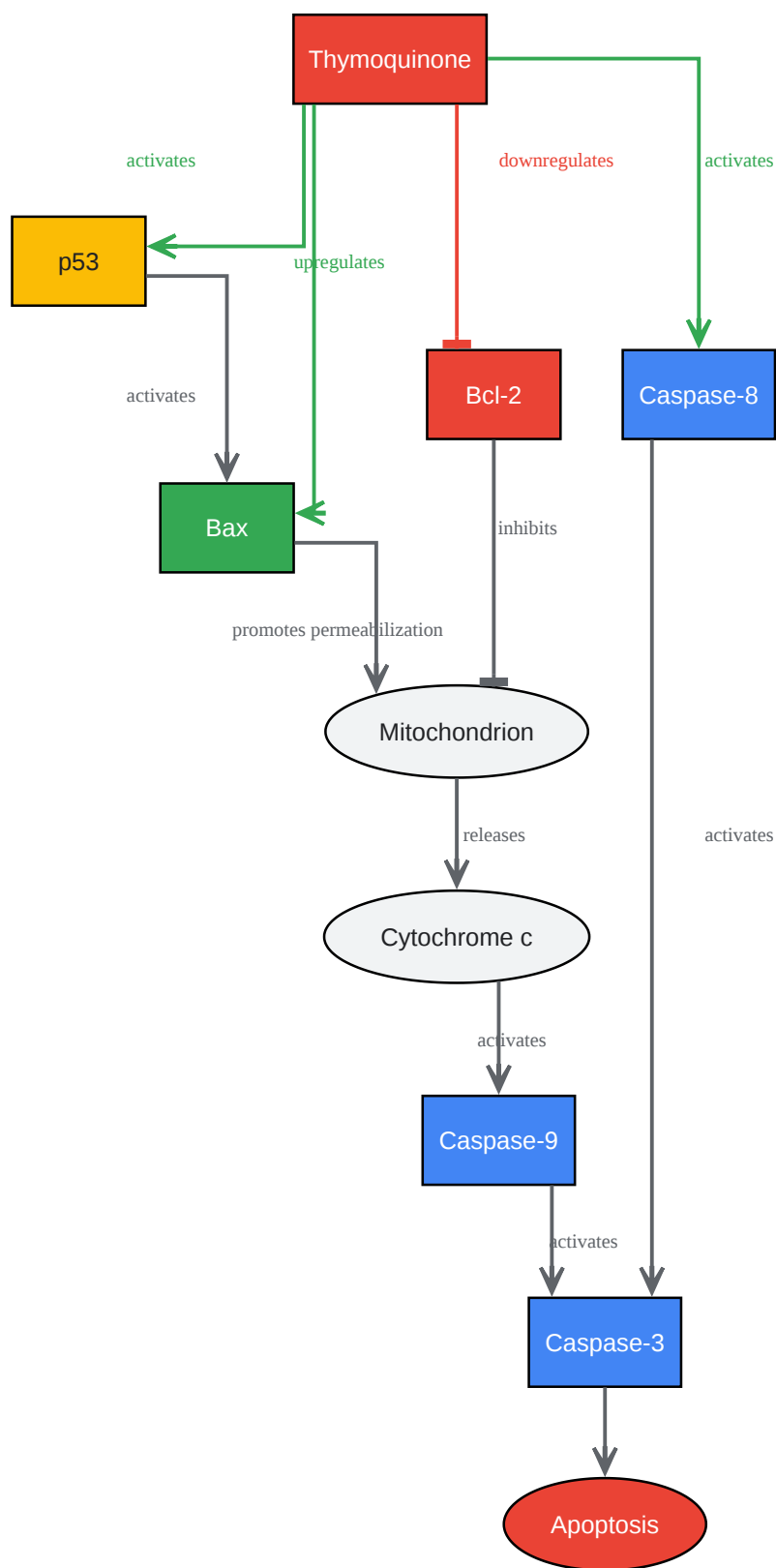
PI3K/Akt/mTOR Signaling Pathway

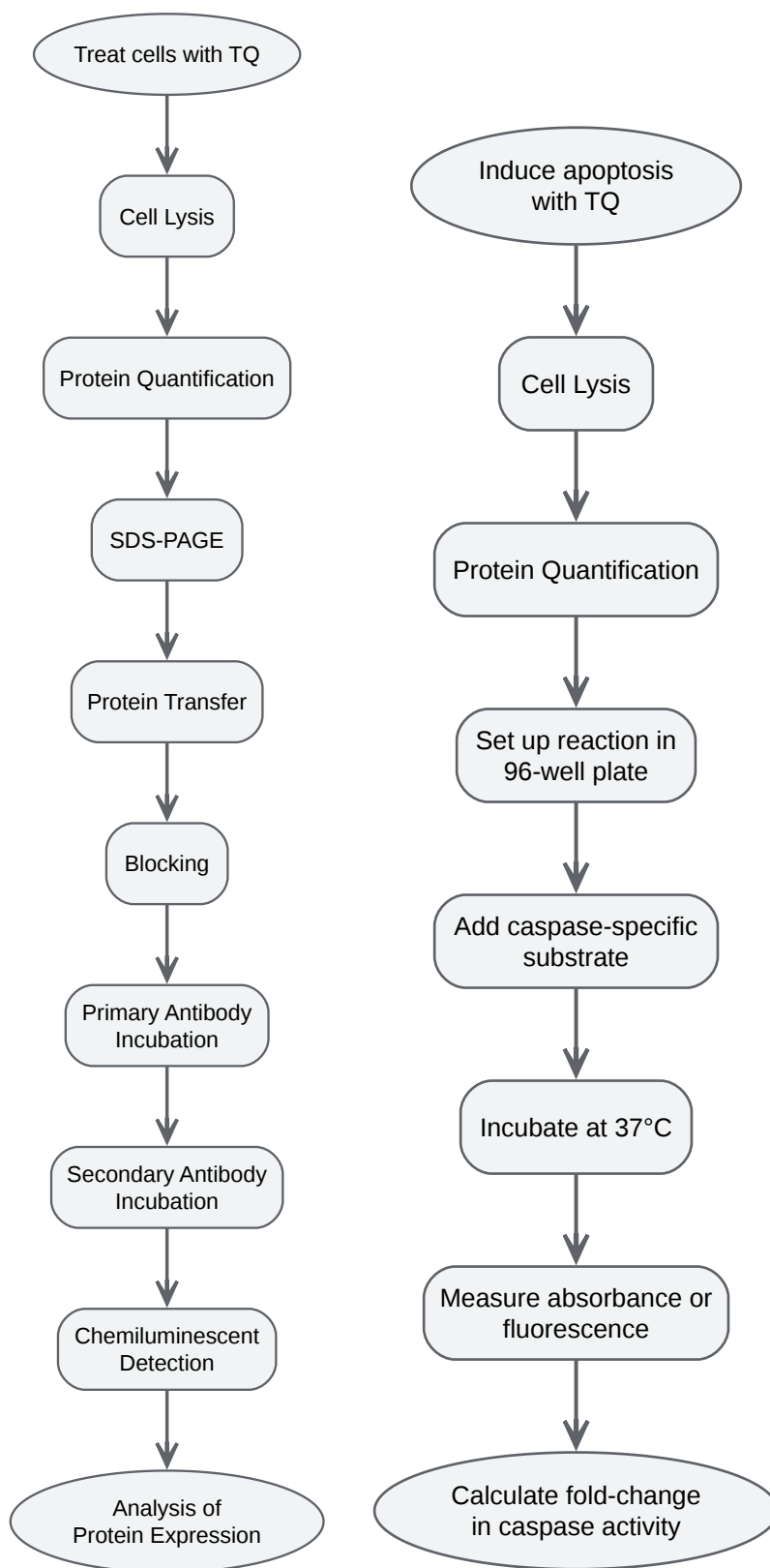
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation, and it is often hyperactivated in cancer. Thymoquinone has been shown to

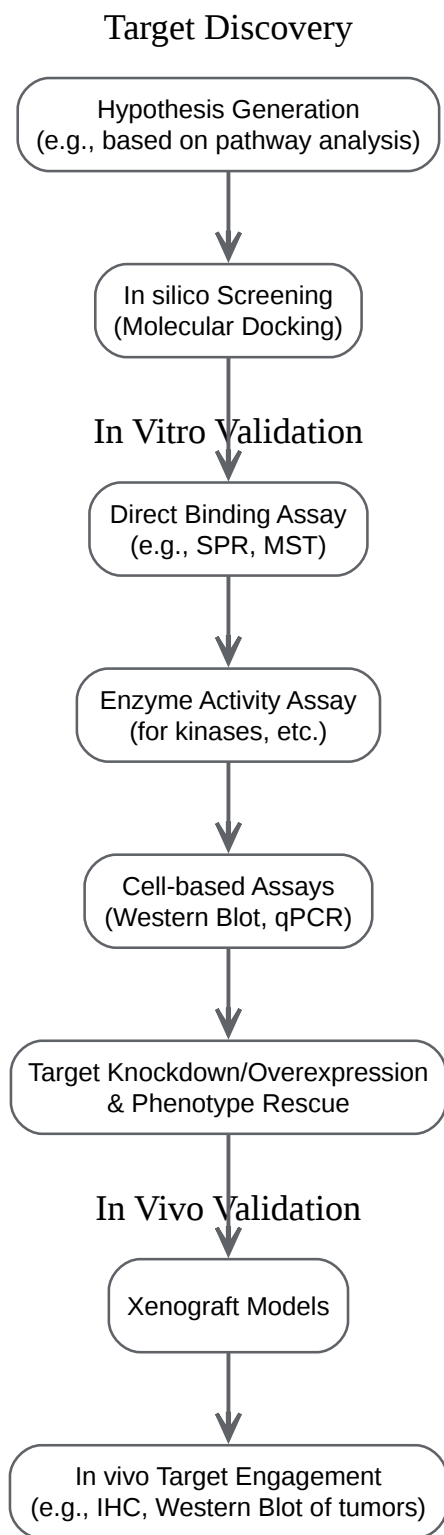
inhibit this pathway at multiple levels. TQ treatment leads to a decrease in the phosphorylation of Akt, a central kinase in this pathway. This inhibition of Akt activation, in turn, affects downstream targets, including mTOR and glycogen synthase kinase 3 beta (GSK-3 β). Furthermore, TQ can upregulate the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.











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